![molecular formula C23H25N5O3 B2933687 7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-63-8](/img/structure/B2933687.png)
7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their biological activity . They are nitrogen-containing heterocyclic compounds, similar to the natural heterocycles purines and pyrimidines . They have been found to have a wide spectrum of biological activity and numerous therapeutic applications in medicine .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves reactions with various cyclizing agents . Some methods have been developed based on the reaction of aldehydes, β-dicarbonyl compounds, and 3-alkyl-5-amino-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using techniques such as Fourier-transform infrared spectroscopy, elemental analysis, and proton and carbon-13 nuclear magnetic resonance .Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyrimidines can undergo various chemical reactions. For example, they can react with ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazoles in ethanol with acetic acid as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance .Scientific Research Applications
Antimalarial Activity
Triazolopyrimidine derivatives have been investigated as dihydroorotate dehydrogenase inhibitors with potential antimalarial activity. This enzyme is crucial for the de novo synthesis of pyrimidines in malaria parasites .
Antimicrobial Agents
These compounds have shown promise as antimicrobial agents . For example, they have been studied for their antibacterial activity against various bacterial strains, which could lead to the development of new antibiotics .
Agrobactericides
Some triazolopyrimidine-containing compounds are being explored as agrobactericides . They could serve as lead compounds for creating more efficient agents to protect crops from pests and diseases .
HIV Research
Triazolopyrimidines have been used in investigations related to their pharmacological activity upon binding to HIV TAR RNA, which could contribute to the development of new HIV treatments .
Catalyst-Free Synthesis
There’s research into the catalyst-free synthesis of triazolopyrimidines under microwave conditions, which offers an eco-friendly method for producing these compounds .
Pharmacological Activities
These derivatives exhibit a wide range of pharmacological activities , including anticancer, analgesic, anti-inflammatory, antioxidant, antiviral activities, and as enzyme inhibitors .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . This interaction results in the disruption of the cell cycle progression, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . CDK2 is responsible for phosphorylating key components for cell proliferation. This can result in the induction of apoptosis within cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could be a potent inhibitor of cell proliferation, particularly in certain types of cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-4-30-19-12-17(10-11-18(19)31-13-16-8-6-5-7-9-16)21-20(22(24)29)14(2)25-23-26-15(3)27-28(21)23/h5-12,21H,4,13H2,1-3H3,(H2,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCTZPIGAMSBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)N)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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